1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a dichlorophenyl group and a methylsulfonyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3,3-diethyl-1-(methylsulfonyl)urea: Another compound with a dichlorophenyl and methylsulfonyl group but with a urea moiety instead of a tetrazole ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A phenyl urea compound used as a pre-emergent agrochemical.
Uniqueness
1-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with urea or other functional groups. The presence of the tetrazole ring can enhance the compound’s stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2N4O2S |
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Molecular Weight |
293.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H6Cl2N4O2S/c1-17(15,16)8-11-12-13-14(8)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |
InChI Key |
GIAUFALDSOCLIE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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